2-(4-(tert-Butyl)phenyl)benzo[b]thiophene
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Overview
Description
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological properties and applications in materials science. This compound features a benzothiophene core substituted with a tert-butylphenyl group, making it a valuable structural motif in pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction typically uses 2-iodothiophenol and phenylacetylene as starting materials. The reaction is carried out in the presence of a palladium(II) catalyst, such as Pd(OAc)2, and a base like tetramethylethylenediamine (TMEDA). The reaction mixture is heated to around 110°C under a nitrogen atmosphere for 24 hours, yielding the desired product in moderate to good yields (up to 87%) .
Industrial Production Methods
the scalability of the palladium-catalyzed Sonogashira cross-coupling reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene can undergo various chemical reactions, including:
Substitution: The benzothiophene core can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and formic acid are commonly used for the oxidation of this compound.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions on the benzothiophene core.
Major Products
Scientific Research Applications
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Bi-BTBT: A benzothiophene derivative used in organic semiconductors.
Raloxifene: A benzothiophene-based pharmaceutical used for the treatment of osteoporosis.
iPr-BTBT: Another benzothiophene derivative with applications in organic electronics.
Uniqueness
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butylphenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C18H18S |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C18H18S/c1-18(2,3)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19-17/h4-12H,1-3H3 |
InChI Key |
GIMWWRIJSDRRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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